4-(Methylthio)phenyl isothiocyanate

Catalog No.
S1517090
CAS No.
15863-41-9
M.F
C8H7NS2
M. Wt
181.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylthio)phenyl isothiocyanate

CAS Number

15863-41-9

Product Name

4-(Methylthio)phenyl isothiocyanate

IUPAC Name

1-isothiocyanato-4-methylsulfanylbenzene

Molecular Formula

C8H7NS2

Molecular Weight

181.3 g/mol

InChI

InChI=1S/C8H7NS2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3

InChI Key

CEBAJHCAFXYWNT-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)N=C=S

Canonical SMILES

CSC1=CC=C(C=C1)N=C=S

The exact mass of the compound 4-(Methylthio)phenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Methylthio)phenyl isothiocyanate (CAS: 15863-41-9) is a premium aryl isothiocyanate building block widely utilized in the synthesis of thioureas, thiazoles, and advanced heterocyclic active pharmaceutical ingredients (APIs). Unlike highly volatile, liquid-state baseline isothiocyanates, this compound is a bench-stable crystalline solid at room temperature, significantly improving handling safety and stoichiometric precision during procurement and scale-up. Furthermore, the para-methylthio (-SCH3) substituent provides a unique combination of baseline electrophilic kinetics and post-synthetic tunability, allowing chemists to access a broad chemical space through downstream sulfur oxidation.

Procurement substitution with the unsubstituted baseline, Phenyl isothiocyanate (PITC), introduces severe handling liabilities due to PITC's volatile, liquid state and pungent odor, while also stripping the molecule of its oxidizable sulfur handle . Conversely, substituting with the oxygen analog, 4-Methoxyphenyl isothiocyanate, fails to replicate the high lipophilicity required for hydrophobic target engagement and locks the molecule into a static electronic state. Generic alternatives force a compromise between handling stability, reaction kinetics, and downstream structural versatility, making 4-(Methylthio)phenyl isothiocyanate uniquely suited for advanced library generation.

Solid-State Handling and Volatility Reduction

Phenyl isothiocyanate (PITC) is the traditional baseline reagent for thiourea synthesis but exists as a highly volatile, pungent liquid at room temperature. In contrast, 4-(Methylthio)phenyl isothiocyanate is a stable crystalline solid. This physical state transition eliminates the severe odor and vapor exposure risks associated with liquid isothiocyanates .

Evidence DimensionMelting Point / Physical State
Target Compound Data54–58 °C (Crystalline Solid)
Comparator Or BaselinePITC: -21 °C (Volatile Liquid)
Quantified Difference>75 °C increase in melting point, shifting the reagent from a volatile liquid to a bench-stable solid.
ConditionsStandard ambient laboratory conditions (20–25 °C, 1 atm).

Solid-state handling improves stoichiometric weighing precision and eliminates the need for specialized liquid-handling protocols or fume hood constraints.

Post-Synthetic Electronic Tunability via Oxidation

The para-methylthio (-SCH3) group offers a unique synthetic advantage over the closely related 4-methoxyphenyl isothiocyanate. While the oxygen analog is electronically static, the -SCH3 group can be selectively oxidized post-thiourea formation to a sulfoxide or sulfone. This oxidation shifts the substituent's electronic effect from neutral to strongly electron-withdrawing [1].

Evidence DimensionHammett Constant (σp) Tunability
Target Compound DataTunable from σp = 0.00 (-SCH3) to +0.72 (-SO2CH3) post-synthesis.
Comparator Or Baseline4-Methoxyphenyl isothiocyanate: Locked at σp = -0.27.
Quantified DifferenceProvides a dynamic σp tuning range of 0.72 units, whereas the methoxy analog offers zero tuning range.
ConditionsStandard mild oxidation protocols (e.g., mCPBA or H2O2) on downstream thiourea derivatives.

Allows procurement of a single precursor to generate a diverse library of derivatives with drastically different electronic profiles, streamlining inventory.

Enhanced Lipophilicity and Target Binding Affinity

For applications requiring optimal membrane permeability or binding in hydrophobic pockets, the choice of the para-substituent is critical. The methylthio group is significantly more lipophilic than its oxygen counterpart. This intrinsic lipophilicity is transferred to the final active pharmaceutical ingredient (API), enhancing its partition coefficient [1].

Evidence DimensionSubstituent Lipophilicity (Hansch π parameter)
Target Compound DataHansch π = +0.61 for the -SCH3 group.
Comparator Or Baseline4-Methoxyphenyl isothiocyanate: Hansch π = -0.02 for the -OCH3 group.
Quantified Difference+0.63 higher Hansch π value, indicating substantially greater lipophilicity.
ConditionsStandard octanol-water partition models for substituent contributions.

Procuring the methylthio derivative directly yields more lipophilic downstream products, which is often essential for CNS penetration or hydrophobic target engagement.

Kinetic Compatibility as a Drop-In PITC Replacement

When substituting reagents in established synthetic workflows, drastic changes in electrophilicity can require costly re-optimization of reaction times. Because the -SCH3 group has a near-zero Hammett para-constant, the electrophilic reactivity of the isothiocyanate carbon in 4-(Methylthio)phenyl isothiocyanate closely mirrors that of unsubstituted PITC [1].

Evidence DimensionIsothiocyanate Electrophilicity (Hammett σp)
Target Compound Dataσp = 0.00 (Neutral electronic effect).
Comparator Or BaselinePITC: σp = 0.00 (Baseline).
Quantified Difference0.00 deviation from PITC baseline, ensuring identical reaction kinetics.
ConditionsNucleophilic addition of primary amines at room temperature.

Buyers can upgrade from liquid PITC to this solid reagent without needing to invest R&D time into re-optimizing established thiourea synthesis protocols.

Late-Stage Diversification in Medicinal Chemistry Libraries

Because the -SCH3 group can be oxidized to sulfoxides or sulfones after the core thiourea or heterocycle is formed, this compound is the ideal starting material for SAR (Structure-Activity Relationship) library generation. It allows chemists to synthesize one common intermediate and branch it into multiple electronic variants [1].

Bench-Scale and Scaled-Up Thiourea Synthesis

Its solid-state nature (MP 54–58 °C) makes it vastly superior to liquid PITC for large-scale weighing and handling. It is highly recommended for industrial or CRO environments where minimizing exposure to volatile, foul-smelling isothiocyanates is a safety and operational priority[1].

Synthesis of High-Lipophilicity Kinase and Receptor Inhibitors

The high Hansch π value (+0.61) of the methylthio group makes this precursor specifically suited for developing inhibitors that require strong hydrophobic pocket engagement or enhanced membrane permeability, outperforming methoxy-substituted analogs in these environments [1].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

Explore Compound Types